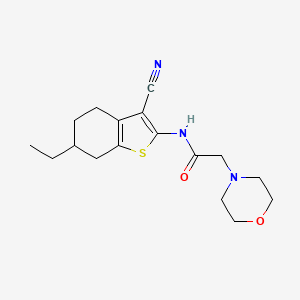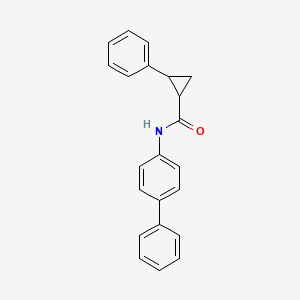![molecular formula C10H15NO3S B5404520 N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B5404520.png)
N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide
Vue d'ensemble
Description
N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide, commonly known as MEM, is a chemical compound that has been widely studied for its potential applications in scientific research. MEM is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Applications De Recherche Scientifique
MEM has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, MEM has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, MEM has been shown to inhibit the growth of certain types of cancer cells and may have potential as an anticancer agent. MEM has also been studied for its potential use in drug development, as it has been found to exhibit a range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of MEM is not fully understood, but it is believed to act through the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a role in the regulation of acid-base balance in the body, and inhibition of these enzymes can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
MEM has been found to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, neuroprotective effects, and anticancer activity. Inhibition of carbonic anhydrase enzymes can lead to a range of effects, including changes in pH regulation, electrolyte balance, and the activity of other enzymes. Neuroprotective effects of MEM include the ability to protect neurons from oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases. Anticancer activity of MEM is believed to be due to its ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
MEM has several advantages for use in laboratory experiments, including its ability to exhibit a range of biochemical and physiological effects, its relatively low toxicity, and its ease of synthesis. However, there are also some limitations to its use, including its limited solubility in water and its potential to interfere with the activity of other enzymes.
Orientations Futures
There are several potential future directions for research on MEM, including further studies on its mechanism of action, its potential applications in drug development, and its use in combination with other drugs or therapies. Additionally, there may be potential applications for MEM in other areas of scientific research, such as environmental science or materials science. Further research is needed to fully understand the potential of MEM and its applications in various scientific fields.
Conclusion
In conclusion, N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide, or MEM, is a promising chemical compound that has been widely studied for its potential applications in scientific research. Its ability to exhibit a range of biochemical and physiological effects, along with its ease of synthesis and relatively low toxicity, make it a promising candidate for use in various laboratory experiments. Further research is needed to fully understand the potential of MEM and its applications in various scientific fields.
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-14-10-6-4-3-5-9(10)7-8-11-15(2,12)13/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBWKYYHSVDDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5404445.png)
![(3S*,4R*)-1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5404452.png)


![1-[1-(2-ethylbenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5404461.png)
![N-allyl-7-{5-[(methylthio)methyl]-2-furoyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5404467.png)
![8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5404473.png)
![2,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5404479.png)
![(2-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5404486.png)

![(3S*,5R*)-1-isobutyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404503.png)
![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![N-benzyl-N'-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]sulfamide](/img/structure/B5404514.png)
![3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one](/img/structure/B5404517.png)